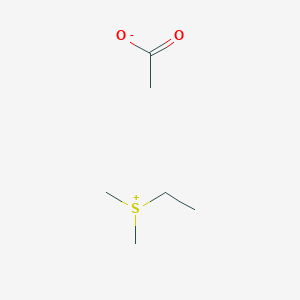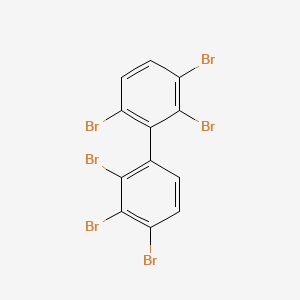
2,2',3,3',4,6'-Hexabromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,4,6’-Hexabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants, particularly in plastics, textiles, and electronic devices . due to their persistence in the environment and potential toxicity, their use has been restricted or banned in many regions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,6’-Hexabromobiphenyl typically involves the bromination of biphenyl under controlled conditions. The reaction is carried out using bromine or bromine-containing reagents in the presence of a catalyst, such as iron or aluminum chloride . The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective bromination at the desired positions on the biphenyl ring .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,6’-Hexabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically isolated through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,3’,4,6’-Hexabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or electrophiles like halogens.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyls, while oxidation and reduction can lead to the formation of different brominated or debrominated products .
Aplicaciones Científicas De Investigación
2,2’,3,3’,4,6’-Hexabromobiphenyl has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’,4,6’-Hexabromobiphenyl involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor, when activated by the compound, binds to specific DNA sequences and regulates the expression of genes involved in xenobiotic metabolism . This can lead to various biochemical and toxic effects, including disruption of endocrine function and interference with cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,4,4’,6,6’-Hexabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
- 3,3’,4,4’,5,5’-Hexabromobiphenyl
Uniqueness
2,2’,3,3’,4,6’-Hexabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other hexabromobiphenyls, it may exhibit different toxicological profiles and environmental persistence .
Propiedades
Número CAS |
119264-50-5 |
|---|---|
Fórmula molecular |
C12H4Br6 |
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
1,2,3-tribromo-4-(2,3,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-6-3-4-7(14)11(17)9(6)5-1-2-8(15)12(18)10(5)16/h1-4H |
Clave InChI |
XKHIVUOSQAVYRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C2=C(C=CC(=C2Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

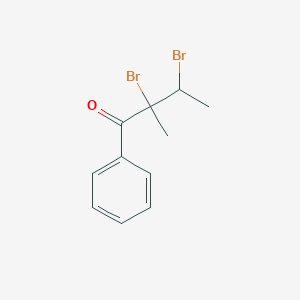
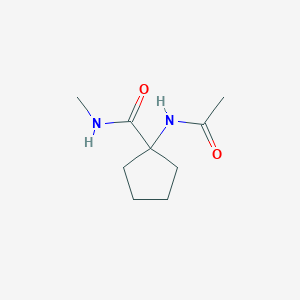
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
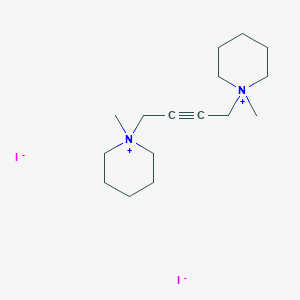
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
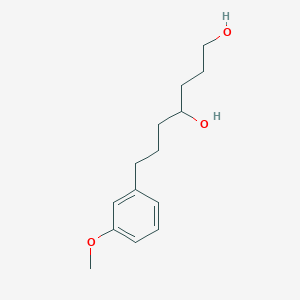
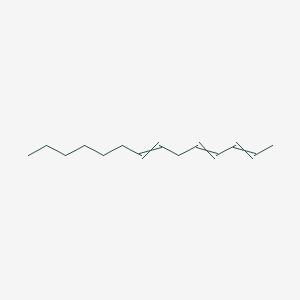
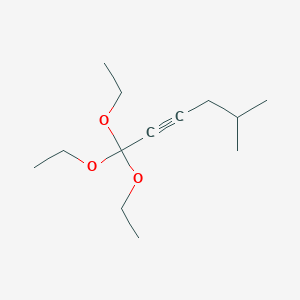
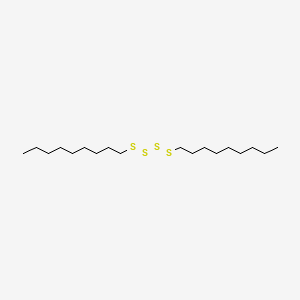
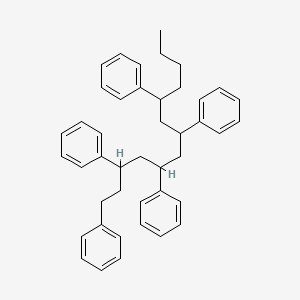
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
